4-methyl-N-(4-morpholinophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(4-morpholinophenyl)benzenesulfonamide is a chemical compound . It is a derivative of benzenesulfonamide . This compound has been studied for its potential anticancer and antimicrobial properties via carbonic anhydrase IX inhibition .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including this compound, involves complex chemical reactions . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of this compound is C17H20N2O3S . The molecular weight is 332.42 . The exact molecular structure is not provided in the available resources.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the available resources .Scientific Research Applications
Inhibitory Activity and Medicinal Chemistry
4-Methyl-N-(4-morpholinophenyl)benzenesulfonamide derivatives have been extensively studied for their inhibitory effects against various enzymes and their potential medicinal applications. For instance, some derivatives demonstrated potent inhibition against human carbonic anhydrase isoforms, showing potential for treating conditions like glaucoma, epilepsy, obesity, and cancer. Specifically, ureido benzenesulfonamides incorporating 1,3,5-triazine moieties exhibited strong inhibitory activity against the membrane-bound tumor-associated isoform hCA IX, indicating their potential as anticancer agents (Lolak et al., 2019).
Antioxidant and Enzyme Inhibition
Derivatives of this compound have been explored for their antioxidant properties and enzyme inhibitory activities. A study showed that some benzenesulfonamides incorporating 1,3,5-triazine structural motifs exhibited moderate antioxidant activity and were investigated as inhibitors of enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of this compound derivatives for potential pharmacological applications. For instance, novel derivatives were synthesized, and their structures were confirmed using techniques like NMR and HRMS. These derivatives were then tested for their inhibitory effects on enzymes and exhibited potent inhibitory activities, suggesting their utility in the development of new pharmaceuticals (Gul et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
4-methyl-N-(4-morpholin-4-ylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-14-2-8-17(9-3-14)23(20,21)18-15-4-6-16(7-5-15)19-10-12-22-13-11-19/h2-9,18H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOVPNOEAOLADY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.